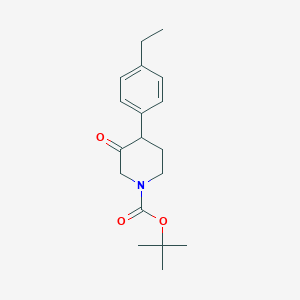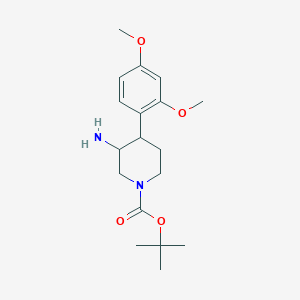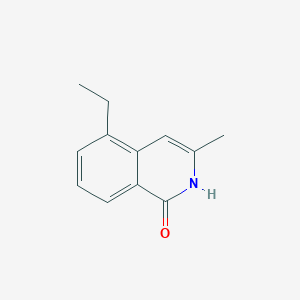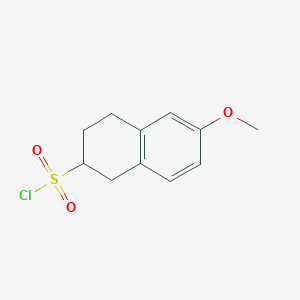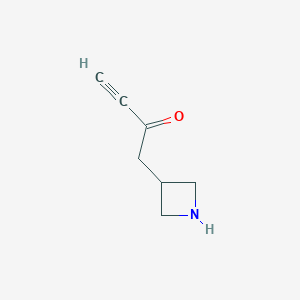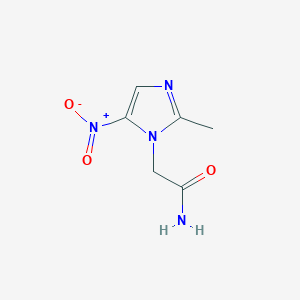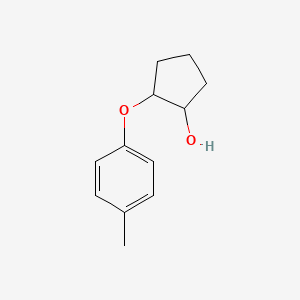
2-(4-Methylphenoxy)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2. This compound features a cyclopentane ring substituted with a hydroxyl group and a 4-methylphenoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)cyclopentan-1-ol typically involves the reaction of 4-methylphenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities
Continuous flow systems: For efficient production
Catalysts: To enhance reaction rates and yields
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a carbonyl group
Reduction: Further reduces the compound to form different alcohols
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Forms 2-(4-Methylphenoxy)cyclopentanone
Reduction: Forms various cyclopentanol derivatives
Substitution: Forms halogenated or other substituted cyclopentanes
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenoxy)cyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis
Biology: In studies of enzyme interactions and metabolic pathways
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to active sites: Inhibiting or activating enzymes
Interacting with receptors: Altering signal transduction pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenoxy)cyclopentanone
- 4-Methylphenol
- Cyclopentanone
Uniqueness
2-(4-Methylphenoxy)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3 |
InChI-Schlüssel |
SAXJCPXPQBVTTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


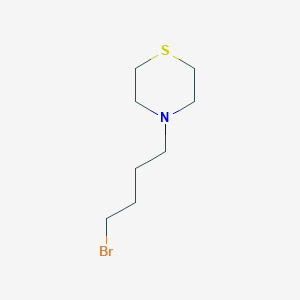
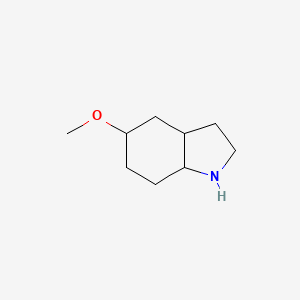
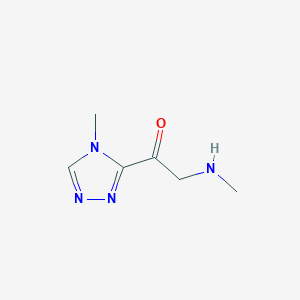
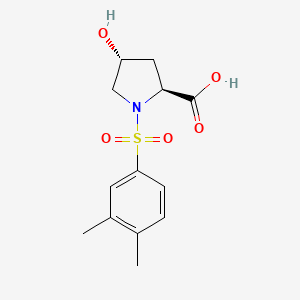
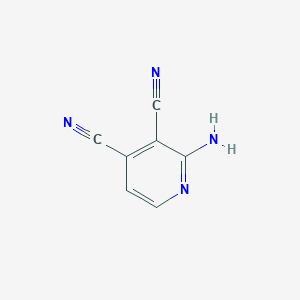
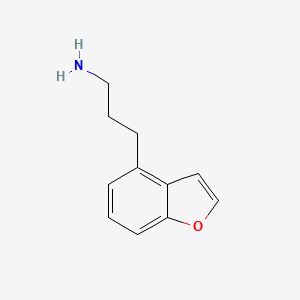
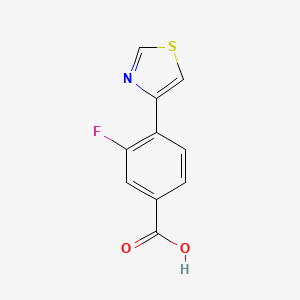
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
